molecular formula C13H13N2O4- B12578493 3-[(1H-Indazol-5-yl)methyl]-4-methoxy-4-oxobutanoate CAS No. 635713-15-4

3-[(1H-Indazol-5-yl)methyl]-4-methoxy-4-oxobutanoate

Cat. No.: B12578493
CAS No.: 635713-15-4
M. Wt: 261.25 g/mol
InChI Key: GQRSVTOKENGEPQ-UHFFFAOYSA-M
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Description

3-[(1H-Indazol-5-yl)methyl]-4-methoxy-4-oxobutanoate is a compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1H-Indazol-5-yl)methyl]-4-methoxy-4-oxobutanoate typically involves the formation of the indazole core followed by functionalization at specific positions. One common method involves the cyclization of o-haloaryl-N-tosylhydrazones using Cu2O-mediated reactions . Another approach includes the use of Ag-catalyzed nitration-annulation with tert-butyl nitrite . These methods provide good yields and minimize byproduct formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. Transition metal-catalyzed reactions, such as those involving copper or silver, are preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[(1H-Indazol-5-yl)methyl]-4-methoxy-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or oxo groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or esters.

Mechanism of Action

The mechanism of action of 3-[(1H-Indazol-5-yl)methyl]-4-methoxy-4-oxobutanoate involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes or receptors, modulating various biochemical pathways . The indazole core is known to interact with proteins and nucleic acids, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1H-Indazol-5-yl)methyl]-4-methoxy-4-oxobutanoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and oxo groups allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry .

Properties

CAS No.

635713-15-4

Molecular Formula

C13H13N2O4-

Molecular Weight

261.25 g/mol

IUPAC Name

3-(1H-indazol-5-ylmethyl)-4-methoxy-4-oxobutanoate

InChI

InChI=1S/C13H14N2O4/c1-19-13(18)9(6-12(16)17)4-8-2-3-11-10(5-8)7-14-15-11/h2-3,5,7,9H,4,6H2,1H3,(H,14,15)(H,16,17)/p-1

InChI Key

GQRSVTOKENGEPQ-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C(CC1=CC2=C(C=C1)NN=C2)CC(=O)[O-]

Origin of Product

United States

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